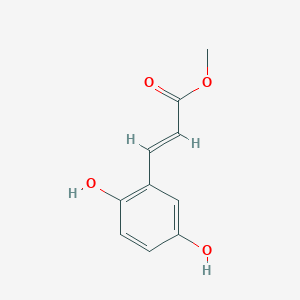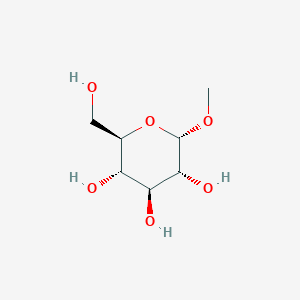
4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside involves the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-alpha-D-glucopyranosyl chloride with 4-methylumbelliferone, followed by several steps including acetylation, reduction, and further acetylation to yield the target compound. This synthesis pathway provides a method for producing a sensitive assay for N-acetyl-alpha-D-glucosaminidase, as demonstrated in enzyme preparations from pig liver and human blood serum (Chow & Weissmann, 1981).
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has been elucidated through various analytical techniques, revealing its role as a crucial intermediate in biochemical assays. Its structure enables the specific interaction with enzymes, allowing for the liberation of 4-methylumbelliferone upon enzymatic action, which is a key feature utilized in fluorometric assays for enzyme activity detection.
Chemical Reactions and Properties
The compound's ability to serve as a substrate for specific enzymes underlies its utility in biochemical assays. Its chemical structure is precisely tailored to undergo enzymatic hydrolysis, releasing a fluorescent product that allows for the sensitive detection of enzyme activities. This property is exploited in diagnostics and research to measure the activity of N-acetyl-alpha-D-glucosaminidase among others.
Physical Properties Analysis
While specific details on the physical properties of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside are not extensively documented in the provided sources, these properties typically include solubility, melting point, and optical characteristics. The compound's solubility in various solvents and its fluorescence under UV light are particularly relevant for its use in enzyme assays.
Chemical Properties Analysis
The chemical properties of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside, including its reactivity and stability, play a crucial role in its function as a fluorogenic substrate. Its design allows for the specific cleavage by targeted enzymes, leading to the release of a fluorescent marker. This specificity and reactivity make it an invaluable tool in biochemical research and diagnostic applications.
Aplicaciones Científicas De Investigación
1. Measuring N-Acetylglucosaminidase Activity in Cultured Cells
- Application Summary : MUG is used as a fluorogenic substrate in a one-step cell assay to quantitatively assess N-acetylglucosaminidase (NAG) activity in cultured cells . This method is particularly useful for basic research and clinical studies, especially in the diagnosis of Mucopolysaccharidosis type IIIB (MPS IIIB), a condition characterized by deficient NAG activity .
- Methods of Application : The assay involves the use of MUG in a one-step cell assay that does not require cell disruption or post-assay normalization. It employs a low number of cells in a 96-well plate format .
- Results/Outcomes : The assay greatly discriminates between wild-type and MPS IIIB patient-derived fibroblasts, thus providing a rapid method for the detection of deficiencies in NAG activity .
2. Assays of N-Acetyl-a-D-glucosaminidase
- Application Summary : MUG is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase . It can be used to test for Sanfilippo B Syndrome .
- Methods of Application : The details of the experimental procedures are not provided in the source .
- Results/Outcomes : The outcomes of this application are not provided in the source .
3. Acidic Chitinase Activity Assay
- Application Summary : MUG has been used as a fluorogenic substrate in the acidic chitinase activity assay .
- Methods of Application : The details of the experimental procedures are not provided in the source .
- Results/Outcomes : The outcomes of this application are not provided in the source .
4. Quantifying β-Hexosaminidase Activity
- Application Summary : MUG is a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released and its fluorescence can be used to quantify β-hexosaminidase activity .
- Methods of Application : The details of the experimental procedures are not provided in the source .
- Results/Outcomes : MUG has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with G M2 gangliosidoses such as Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .
5. Fluorogenic Assay of α-Glucosidase
- Application Summary : MUG is used as a substrate for the fluorogenic assay of α-glucosidase . This method has been used in studies of Pompe disease .
- Methods of Application : The details of the experimental procedures are not provided in the source .
- Results/Outcomes : The outcomes of this application are not provided in the source .
6. Measuring Total Activity of β-N-Acetylhexosaminidase
- Application Summary : MUG has been used to measure the total activity of β-N-acetylhexosaminidase (NAGase) in water sample filtrates .
- Methods of Application : The details of the experimental procedures are not provided in the source .
- Results/Outcomes : The outcomes of this application are not provided in the source .
7. High-Throughput Screening of Chemical Libraries
- Application Summary : MUG is used in a one-step cell assay that is suitable for multiple procedures, including the high-throughput screening of chemical libraries to identify modulators of N-acetylglucosaminidase (NAG) expression, folding, and activity .
- Methods of Application : The details of the experimental procedures are not provided in the source .
- Results/Outcomes : The outcomes of this application are not provided in the source .
8. Investigation of Candidate Molecules and Constructs
- Application Summary : MUG is used in the investigation of candidate molecules and constructs for applications in enzyme replacement therapy, gene therapy, and combination therapies .
- Methods of Application : The details of the experimental procedures are not provided in the source .
- Results/Outcomes : The outcomes of this application are not provided in the source .
Propiedades
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHLCFVVACBSA-FGTAOJJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559199 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
CAS RN |
80265-04-9 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



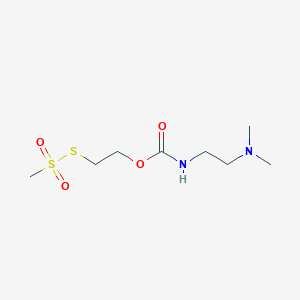
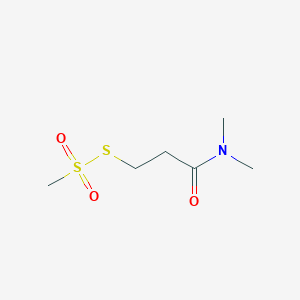

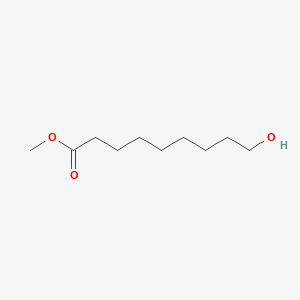
![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)
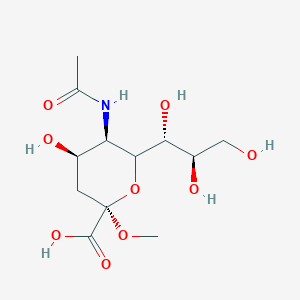
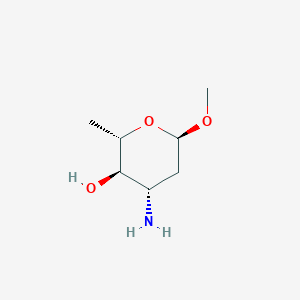
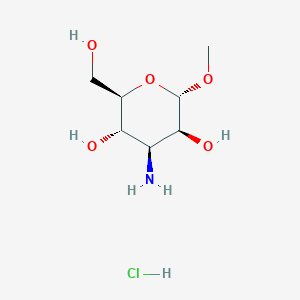
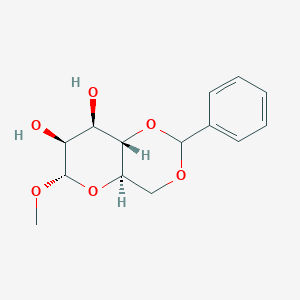
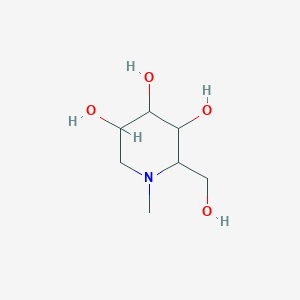
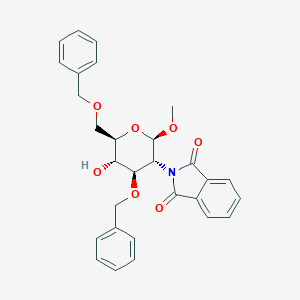
![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)
